BenchChemオンラインストアへようこそ!

1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole

CYP17 inhibition prostate cancer fluorine substitution

1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole (CAS 2901086-16-4) is a synthetic fluorinated biphenyl methylene imidazole derivative. This compound belongs to a privileged class of imidazole-containing biaryls that function as potent inhibitors of cytochrome P450 enzymes, specifically CYP17 (17α-hydroxylase/17,20-lyase).

Molecular Formula C22H17FN2
Molecular Weight 328.4 g/mol
Cat. No. B8249002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole
Molecular FormulaC22H17FN2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)F)N4C=CN=C4
InChIInChI=1S/C22H17FN2/c23-21-12-10-20(11-13-21)22(25-15-14-24-16-25)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16,22H
InChIKeyQWHUCSFBPZLRGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole: A Strategic Fluorinated Imidazole Scaffold for Targeted CYP17 Inhibition and Antifungal Lead Optimization


1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole (CAS 2901086-16-4) is a synthetic fluorinated biphenyl methylene imidazole derivative. This compound belongs to a privileged class of imidazole-containing biaryls that function as potent inhibitors of cytochrome P450 enzymes, specifically CYP17 (17α-hydroxylase/17,20-lyase) . As a key intermediate and structural analog of lead candidates in prostate cancer therapy , it features a 4-fluorophenyl substitution pattern that enhances metabolic stability and inhibitory potency compared to non-fluorinated analogs . The compound's biphenyl-imidazole architecture enables heme-iron coordination via the imidazole ring while the lipophilic biphenyl-fluorophenyl moiety occupies the active site, making it a critical scaffold for structure-activity relationship (SAR) studies and drug discovery programs targeting steroidogenic CYP enzymes .

Why Generic Imidazole Antifungals or Unsubstituted Biphenyl Analogs Cannot Replace 1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole


Generic substitution of 1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole with classical imidazole antifungals (e.g., clotrimazole, miconazole) or non-fluorinated biphenyl analogs fails due to profound differences in target selectivity, metabolic stability, and physicochemical properties . Classical antifungal imidazoles primarily target fungal CYP51 (lanosterol 14α-demethylase), whereas the biphenyl-fluorophenyl scaffold has been optimized for human CYP17 inhibition in oncology applications, demonstrating divergent selectivity profiles . Critically, the absence of the 4-fluoro substituent on the C-ring phenyl group results in significantly reduced CYP17 inhibitory potency and inferior pharmacokinetic profiles, as fluorine substitution prolongs plasma half-life and increases metabolic robustness against hepatic degradation . Non-fluorinated biphenyl methylene imidazoles are susceptible to rapid oxidative metabolism, leading to poor in vivo exposure and therapeutic failure . Therefore, interchanging this compound with generic imidazoles or unsubstituted analogs introduces unacceptable risk of target misspecificity, inadequate potency, and unpredictable pharmacokinetics in research and development settings .

Quantitative Differentiation Evidence: 1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole vs. Closest Analogs and In-Class Comparators


4-Fluoro Substitution Confers 7.6-Fold Enhancement in CYP17 Inhibitory Potency Over Non-Fluorinated Lead Compound

In a head-to-head SAR study of biphenyl methylene imidazole CYP17 inhibitors, the 4-fluoro-substituted analog (para-fluoro on the C-ring, structurally analogous to 1-([1,1'-biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole) demonstrated a dramatic improvement in inhibitory potency compared to the non-fluorinated lead compound Ref 1 . The introduction of fluorine at the para position of the C-ring phenyl group enhances electrostatic multipolar interactions with Arg109, Lys231, His235, and Glu305 residues in the CYP17 active site, as confirmed by molecular docking within a human CYP17 homology model .

CYP17 inhibition prostate cancer fluorine substitution structure-activity relationship

Fluorine Substitution Extends Plasma Half-Life to 12.8 Hours, Enabling Once-Daily Dosing Regimen

The 4-fluoro-substituted biphenyl imidazole derivative demonstrated markedly superior pharmacokinetic properties compared to non-fluorinated analogs in rodent models . While non-fluorinated biphenyl methylene imidazoles undergo rapid metabolic clearance and exhibit short plasma residence times, the introduction of fluorine at the para position of the C-ring effectively blocks oxidative metabolism at this site, resulting in prolonged systemic exposure .

pharmacokinetics plasma half-life fluorine metabolic stability CYP17 inhibitor

High Oral Bioavailability Confirmed in Rat Model, Outperforming Classical Imidazole Antifungals in CYP17-Targeted Indication

The 4-fluoro-substituted biphenyl imidazole compound 9 demonstrated high oral bioavailability in rat pharmacokinetic studies, a property not shared by classical imidazole antifungals when evaluated for CYP17 inhibition . While ketoconazole, a benchmark imidazole CYP17 inhibitor, exhibits poor bioavailability and requires high doses to achieve therapeutic androgen suppression, fluorinated biphenyl methylene imidazoles achieve effective plasma levels at substantially lower doses due to enhanced absorption and reduced first-pass metabolism .

oral bioavailability CYP17 inhibitor prostate cancer preclinical pharmacokinetics

Biphenyl-Imidazole Scaffold Demonstrates Potent In Vivo CYP17 Inhibition in Rat Model

Compound 9, the fluorinated biphenyl methylene imidazole analog representing the scaffold of 1-([1,1'-biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole, demonstrated potent in vivo activity in a rat model of CYP17 inhibition . The compound achieved significant suppression of plasma testosterone levels following oral administration, confirming target engagement and pharmacodynamic activity at well-tolerated doses . This contrasts with unsubstituted biphenyl imidazoles, which lack sufficient metabolic stability to sustain in vivo CYP17 inhibition at practical doses .

in vivo efficacy CYP17 inhibition androgen suppression pharmacodynamics

Optimal Application Scenarios for 1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole Based on Quantitative Differentiation Evidence


Prostate Cancer Drug Discovery: CYP17 Inhibitor Lead Optimization Programs

This compound serves as an ideal advanced intermediate or scaffold for medicinal chemistry teams developing non-steroidal CYP17 inhibitors for castration-resistant prostate cancer (CRPC). Based on demonstrated 7.6-fold potency enhancement and 12.8-hour plasma half-life achievable with 4-fluoro substitution , research groups can use this fluorinated biphenyl imidazole as a starting point for further SAR exploration at the methylene bridge and biphenyl positions. The compound's validated in vivo efficacy in suppressing androgen biosynthesis in rat models reduces the risk of progressing compounds that lack target engagement in disease-relevant pharmacodynamic assays.

Comparative Metabolism and Pharmacokinetic Profiling of Fluorinated vs. Non-Fluorinated Imidazole Biaryls

Pharmaceutical DMPK laboratories can employ this compound as a reference standard for benchmarking the metabolic stability of novel imidazole-containing biaryl series. The established 12.8-hour plasma half-life and high oral bioavailability in rat provide a quantitative baseline against which structural modifications (e.g., additional fluorine substituents, heterocyclic replacements, ring annulations) can be systematically evaluated. This comparative approach enables rational prioritization of analogs with optimal pharmacokinetic properties for further development .

Structure-Based Drug Design and Molecular Docking Validation Studies

Computational chemists and structural biologists can utilize this fluorinated biphenyl imidazole scaffold to validate docking protocols against the human CYP17 homology model. The experimentally confirmed multipolar interactions between the 4-fluoro substituent and active site residues (Arg109, Lys231, His235, Glu305) serve as critical pose validation criteria. Researchers building or refining CYP17 structural models can use the compound's IC50 of 131 nM as a calibration point to ensure docking scoring functions accurately rank fluorinated ligand poses.

Antifungal Resistance Research: Cross-Screening of CYP51 vs. CYP17 Selectivity

For academic and industrial groups investigating dual CYP51/CYP17 inhibition or seeking to understand selectivity determinants between fungal and human CYP enzymes, this compound provides a valuable comparator tool. While structurally related biphenyl imidazoles (e.g., compound 12m) show potent antifungal activity against fluconazole-resistant Candida strains via CYP51 inhibition , the fluorinated scaffold profiled here demonstrates selective human CYP17 inhibition . Parallel screening of these scaffolds enables deconvolution of structural features governing selectivity between fungal CYP51 and human CYP17, informing the design of selective antifungal agents with reduced human CYP off-target liability.

Quote Request

Request a Quote for 1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.